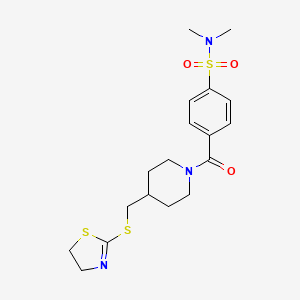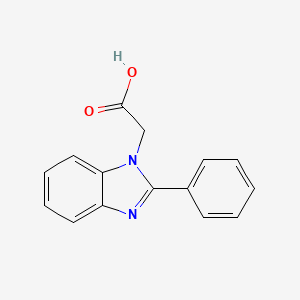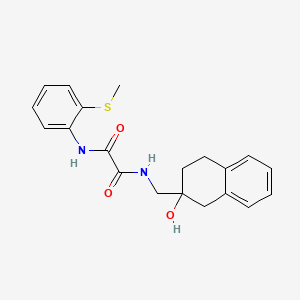
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The research on 1,2,3,4-tetrahydronaphthalene derivatives encompasses a wide range of studies focusing on their synthesis, structural analysis, and evaluation of their chemical and physical properties. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as ligands for various receptors, which could lead to therapeutic applications.
Synthesis Analysis
The synthesis of derivatives often involves multi-step reactions, starting from naphthalene or its direct derivatives. For instance, a study reported the synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides to explore structure-affinity and -activity relationships for the 5-HT7 receptor, indicating a complex synthetic route to achieve desired substitutions and functional groups (Leopoldo et al., 2007).
Molecular Structure Analysis
The molecular structure of these derivatives is crucial in determining their interaction with biological targets. X-ray crystallography and NMR spectroscopy are commonly employed techniques for structural elucidation. For example, the crystal structures of various 1-oxo-1,2-dihydronaphthalene derivatives have been determined, revealing the conformations and interactions that stabilize their structures (Acta Crystallographica Section E, 2017).
Applications De Recherche Scientifique
Sigma Receptor Binding and Potential in Tumor Research
Compounds structurally related to N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide have been explored for their affinity and selectivity towards sigma receptors, particularly sigma(1) receptors. These receptors are implicated in various biological processes, including neuronal modulation and cell proliferation. Research indicates that methyl substitution on the piperidine ring of related compounds can probe selective binding and activity at sigma(1) receptors, with implications for tumor research and therapy. For example, certain naphthalene compounds demonstrated antiproliferative activity in rat C6 glioma cells, suggesting potential sigma(1) antagonist activity useful in cancer research (Berardi et al., 2005).
Autoimmune Disease Treatment through S1P Receptor Agonism
Another area of application is the treatment of autoimmune diseases, such as relapsing-remitting multiple sclerosis (RRMS), through selective agonism of sphingosine-1-phosphate (S1P) receptors. The discovery of compounds like ceralifimod, which is selective for S1P1 and S1P5 receptors, has shown significant promise. These compounds exhibit high selectivity and potency, potentially offering a new approach to managing autoimmune conditions by modulating lymphocyte migration (Kurata et al., 2017).
Synthesis and Pharmacological Evaluation for Neuromodulatory Activity
Compounds with a tetrahydronaphthalene structure have also been synthesized and evaluated for their neuromodulatory activity. Studies involving novel 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes have indicated stimulation of tyrosine hydroxylase activity in rodent brain tissue, suggesting the involvement of a novel neuromodulatory sigma-like receptor. This research opens avenues for pharmacotherapeutic utility in conditions where modulation of dopamine function is crucial (Wyrick et al., 1993).
Anticancer Evaluation
Further applications include the synthesis of novel compounds for anticancer evaluation. For instance, reactions of certain naphthalene derivatives with various nucleophiles have led to the development of compounds evaluated for their anticancer properties. This research contributes to the ongoing search for effective cancer treatments by exploring the therapeutic potential of novel chemical entities (Gouhar & Raafat, 2015).
Propriétés
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-26-17-9-5-4-8-16(17)22-19(24)18(23)21-13-20(25)11-10-14-6-2-3-7-15(14)12-20/h2-9,25H,10-13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODXVKHVZDVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


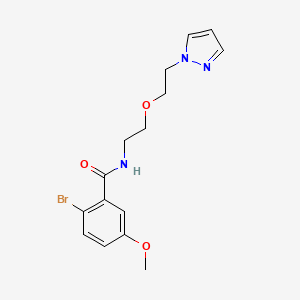

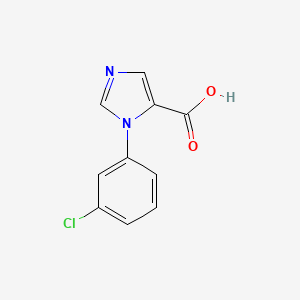
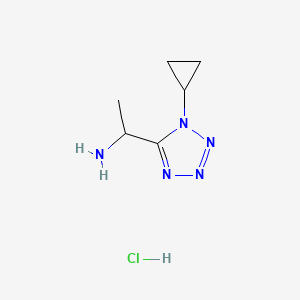
![Tert-butyl (3aR,6aS)-2-(6-chloropyridazine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2482771.png)

![2-(4-Fluorophenyl)sulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2482774.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)
